REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([N+:15]([O-])=O)=[C:4]([NH:8][CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH:5]=[CH:6][CH:7]=1>O.CCO.C1COCC1.[Ni]>[NH2:15][C:3]1[C:2]([Br:1])=[CH:7][CH:6]=[CH:5][C:4]=1[NH:8][CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11]
|
Name
|
|
Quantity
|
14.12 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=C(C=CC1)NCC(=O)OCC)[N+](=O)[O-]
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
290 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
290 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at RT for 20 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a pad of wet Celite
|
Type
|
WASH
|
Details
|
washed with DCM
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=CC=C1Br)NCC(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |